(2R,4S)-4-hydroxypyrrolidine-2-carboxamide

Organocatalysis Asymmetric Michael Addition Enantioselectivity

Procurement of 4-hydroxyprolinamide without stereochemical specification risks acquiring inactive diastereomers, causing irreproducible catalysis. (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide (CAS 166187-02-6) is the exact cis-4-hydroxy-D-prolinamide isomer. In organocatalytic Michael additions of aldehydes to nitroolefins, this scaffold delivers syn-γ-nitro aldehydes with >98% ee and >99:1 dr at 5 mol% loading. The (2R,4S) configuration also provides superior anti-staphylococcal activity (MIC 0.05 µg/mL) when incorporated into penem conjugates. For PROTAC design, the C-4 hydroxyl serves as a derivatizable handle with defined spatial orientation.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 166187-02-6
Cat. No. B068488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-hydroxypyrrolidine-2-carboxamide
CAS166187-02-6
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)N)O
InChIInChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m0/s1
InChIKeyOJSXAYGYRGXDSQ-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide Identity and Procurement Profile


(2R,4S)-4-hydroxypyrrolidine-2-carboxamide is a chiral, non-proteinogenic cyclic β-amino acid amide belonging to the 4-substituted prolinamide class. Chemically, it is cis-4-hydroxy-D-prolinamide, possessing a pyrrolidine ring with a C-2 carboxamide and a C-4 (S)-configured hydroxyl group [1]. The compound serves as a key chiral building block and organocatalyst scaffold in asymmetric synthesis, particularly for carbon–carbon bond-forming reactions such as Michael additions and aldol reactions [2][3]. Its procurement specification must distinguish the exact (2R,4S) stereochemistry from its (2S,4R) enantiomer and (2R,4R) diastereomer, as these isomers exhibit markedly different catalytic activities and biological properties.

Chiral building block for asymmetric synthesis and organocatalysis
Procurement must verify (2R,4S) stereochemistry; enantiomeric and diastereomeric identity critical
Supports stereochemical-control studies where trans-4-hydroxy geometry determines catalytic outcome

Stereochemical Integrity and Substitution Risks


Generic substitution of 4-hydroxyprolinamide derivatives without strict stereochemical control is scientifically indefensible. The (2R,4S) diastereomer is one of four possible 4-hydroxyprolinamide isomers, each displaying distinct reactivity and selectivity profiles. In organocatalytic asymmetric Michael additions, the (2R,4S) or (2S,4R) trans-4-hydroxy-L-prolinamide derivatives generally provide higher enantioselectivities (up to 98% ee) compared to the corresponding cis analogs [1]. Similarly, in antibacterial penem conjugates, antibacterial potency and PBP affinity are highly sensitive to the configuration of the prolinamide substituent, with the (2R,4S) configuration selectively improving activity against S. aureus and E. coli relative to its stereoisomers [2]. Therefore, procurement without specifying the exact (2R,4S) isomer risks acquiring a stereoisomeric mixture or the incorrect diastereomer, leading to irreproducible catalytic performance or inactive biological conjugates.

Enantiomer mismatch
The (2S,4R) enantiomer yields opposite product stereochemistry; reported catalytic and biological response may not transfer directly.
Diastereomer mismatch
Cis-4-hydroxyprolinamide diastereomers show markedly lower enantioselectivity and PBP affinity than trans (2R,4S); reported selectivity may not replicate.

Quantitative Differentiation from Structural Analogs


Enantioselectivity in Asymmetric Michael Addition

In the organocatalytic asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene, a simple (2R,4S)-configured 4-hydroxyprolinamide derivative (4a) delivered the syn product in 98% ee, significantly outperforming the corresponding cis-4-hydroxyprolinamide diastereomer, which gave markedly lower enantioselectivity under identical conditions (5 mol% catalyst loading, 1.5 equiv. aldehyde) [1]. This head-to-head comparison within the same study establishes that the trans relationship between the C-2 carboxamide and C-4 hydroxyl groups is critical for high chiral induction.

Enantioselectivity (Michael)
Head-to-head
98% ee (trans-4-hydroxyprolinamide 4a, (2R,4S) configuration) vs significantly lower ee for cis diastereomer
Supports stereochemical-control study fit; trans geometry critical for high enantioselectivity
Reported conditions: 5 mol% cat., neat, rt, 18 h (Watts 2012)
Organocatalysis Asymmetric Michael Addition Enantioselectivity

Antibacterial Activity Against Staphylococcus aureus

In a series of 2-substituted penem antibiotics, the (2R,4S)-4-hydroxyprolinamide-derived penem showed a 4-fold improvement in MIC against S. aureus compared to the unsubstituted prolinamide analog and a 2-fold improvement over the N-methyl-N-2-propionamide derivative [1][2]. The 4-hydroxy group enhances potency specifically for Gram-positive pathogens, while leaving Gram-negative activity largely unchanged relative to the prolinamide baseline.

Antibacterial MIC (S. aureus)
Head-to-head
MIC 0.05 µg/mL ((2R,4S) penem) vs 0.20 µg/mL (prolinamide penem); 2-fold over N-methyl propionamide
Reported antimicrobial screening context; stereoisomer-specific MIC shift observed
Agar dilution, 10^4 CFU, 37 °C, 18 h (Valisena 1995)
Beta-Lactam Antibiotics Penem SAR Antibacterial Activity

Enantiomeric Control in Asymmetric Aldol Reactions

The (2R,4S) enantiomer serves as the direct mirror-image catalyst of the more commonly studied (2S,4R)-4-hydroxyprolinamide (derived from natural trans-4-hydroxy-L-proline). In the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, (2S,4R)-N-arylated 4-hydroxyprolinamide delivered the R-product in 95% ee and 99% yield, while the (2R,4S) counterpart would be predicted to deliver the opposite enantiomer with comparable efficiency, providing access to the S-aldol product [1]. This enantiomeric control is non-trivial: the racemic or enantiomerically impure catalyst leads to low or zero net enantioselectivity.

Enantiocontrol (Aldol)
Class-level
Predicted: opposite absolute configuration; ~95% ee expected for S-product based on mirror-image catalyst behavior
Enantiomer-comparison study fit; stereochemical attribution requires validation with (2R,4S) catalyst
Inferred from (2S,4R) catalyst data (Okuyama 2007)
Asymmetric Aldol Reaction Enantiomeric Recognition Organocatalyst Screening

PBP 2 Affinity in Escherichia coli

Binding studies with E. coli penicillin-binding proteins revealed that the (2R,4S)-4-hydroxyprolinamide penem isomer exhibited significantly higher affinity for PBP 2 (IC50 = 0.08 µg/mL) compared to the corresponding (2S,4R) stereoisomer (IC50 = 0.32 µg/mL), a 4-fold difference [1]. This PBP affinity difference directly translated into superior antibacterial activity against E. coli.

PBP 2 Affinity (E. coli)
Head-to-head
IC50 0.08 µg/mL ((2R,4S)) vs 0.32 µg/mL ((2S,4R)); 4-fold higher affinity
Supports target-engagement assay context; stereochemistry-dependent PBP binding
Membrane competition assay, [14C]benzylpenicillin (Valisena 1995)
Penicillin-Binding Protein PBP Affinity Stereochemistry-Activity Relationship

Crystallographic Basis for Catalytic Activity

Single-crystal X-ray analysis of a key (2S,4R,8S)-4-hydroxyprolinamide derivative confirmed the trans-diaxial disposition of the carboxamide and hydroxyl groups, a conformation that positions the hydrogen-bonding donor/acceptor sites for dual activation of both the aldehyde (via enamine formation) and the nitroolefin (via hydrogen bonding) in the Michael reaction [1]. This crystallographic evidence provides a structural rationale for why the cis-4-hydroxyprolinamide diastereomer, which cannot adopt the same hydrogen-bonding geometry, exhibits inferior catalytic performance [2].

Crystal Structure
Method context
Trans-diaxial carboxamide/hydroxyl orientation; hydrogen-bonding network observed in crystal lattice
Supports stereochemical interpretation; trans geometry enables bifunctional activation not accessible to cis
X-ray diffraction, CCDC 807941 (trans-derivative monohydrate)
X-ray Crystallography Organocatalyst Design Structure-Activity Relationship

Chiral Purity and Physicochemical Characterization

The (2R,4S) enantiomer and its (2S,4R) counterpart share identical achiral physicochemical properties (molecular weight = 130.15 g/mol, XLogP3-AA = -1.7, H-bond donors = 3, H-bond acceptors = 3) [1], making them indistinguishable by conventional achiral HPLC or MS. However, their specific optical rotation values differ in sign ([α]D for (2R,4S) is positive, while (2S,4R) is negative), providing a simple quality control metric. Chiral HPLC methods using polysaccharide-based columns (e.g., Chiralpak IA or IC) can baseline-resolve the two enantiomers, ensuring procurement of the correct isomer [2].

Chiral QC
Class-level
Opposite optical rotation sign; baseline separation achievable on Chiralpak IC under polar organic conditions
Chiral identity verification context; achiral methods cannot distinguish enantiomers
Polarimetry or chiral HPLC recommended for incoming QC
Chiral Purity Physicochemical Characterization Method Development

Optimal Application Scenarios


Asymmetric Michael Addition for γ-Nitro Carbonyls

Use (2R,4S)-4-hydroxyprolinamide as an enantioselective organocatalyst for the conjugate addition of aldehydes to nitroolefins. The trans-4-hydroxyprolinamide scaffold consistently delivers syn-γ-nitro aldehydes with >98% ee and >99:1 dr at 5 mol% loading [3]. This application is specifically enabled by the (2R,4S) configuration, as the cis isomer gives substantially lower selectivity. The resulting chiral γ-nitro carbonyl products are versatile intermediates for pharmaceuticals such as GABA analogs and pyrrolidine alkaloids.

Penem and Carbapenem Antibiotic Conjugates

Incorporate (2R,4S)-4-hydroxyprolinamide as the C-2 side chain in penem antibiotic scaffolds to achieve superior anti-staphylococcal activity (MIC = 0.05 µg/mL against S. aureus) and enhanced PBP 2 affinity (IC50 = 0.08 µg/mL) [3]. The (2R,4S) isomer is the optimal choice for maximizing Gram-positive activity, as the (2S,4R) epimer shows 4-fold weaker PBP 2 binding. This building block is critical for medicinal chemistry programs targeting penicillin-resistant S. aureus and Enterococcus spp.

Chiral PROTAC Conjugates and Peptidomimetics

Use (2R,4S)-4-hydroxypyrrolidine-2-carboxamide as a conformationally constrained, chiral linker or ligand moiety in proteolysis-targeting chimeras (PROTACs) and bioactive peptide mimetics. The 4-hydroxy group provides a derivatizable handle for E3 ligase ligand attachment, while the (2R,4S) stereochemistry imparts defined spatial orientation distinct from L-proline-derived (2S,4R) isomers, enabling access to novel chemical space in targeted protein degradation [3].

Enantiocomplementary Organocatalyst for Aldol Reactions

Deploy (2R,4S)-4-hydroxyprolinamide as the enantiocomplementary catalyst to the widely used (2S,4R)-4-hydroxyprolinamide for direct asymmetric aldol reactions. When the (2S,4R) catalyst selectively produces (R)-aldol adducts in 95% ee [3], the (2R,4S) isomer is required to access (S)-aldol products with comparable enantioselectivity. This scenario is essential when the desired pharmaceutical target requires the (S)-configuration of the aldol motif.

Application
Selection Property
Validation Focus
Asymmetric Michael addition (γ-nitro carbonyls)
Stereochemical configuration (trans-4-hydroxy)
Enantioselectivity and diastereoselectivity endpoints
Penem antibiotic conjugate synthesis
Stereoisomer-specific bioactivity profile
Antimicrobial screening context; PBP affinity endpoints
PROTAC linker/ligand development
Chiral scaffold geometry
Degradation assay context; linker orientation review
Enantiocomplementary aldol catalysis
Enantiomer-specific catalyst selection
Product ee and absolute configuration determination
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